

Pamiparib biomarker validation homologous recombination

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Compound Focus: Pamiparib

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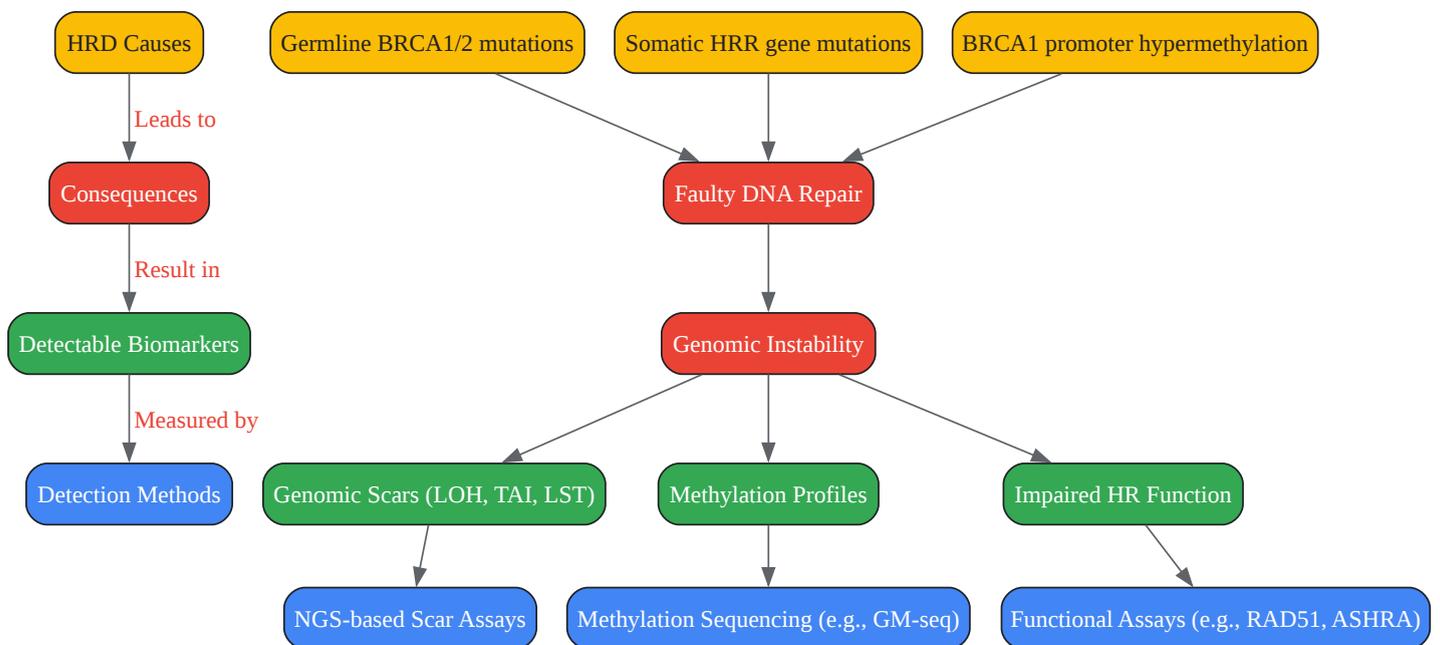
HRD Testing Methods Underpinning PARPi Efficacy

The validation of biomarkers for PARP inhibitors like **pamiparib** relies on various methods to assess Homologous Recombination Deficiency. The table below summarizes the primary approaches, which you can consider as the foundational technologies for any product-specific validation.

Method Category	Key Examples	Measured Output / Biomarker	Brief Principle
Genomic Scarring Assays	MyChoice CDx, FoundationOne CDx [1] [2]	Genomic Instability Score (GIS); combines LOH , TAI , and LST [2]	Measures permanent, large-scale genomic alterations resulting from past HRD [2].
Mutation Profiling	Tumor BRCA1/2 sequencing, HRR gene panels [3] [2]	Germline/somatic mutations in BRCA1/2 and other HRR genes [3]	Identifies pathogenic sequence variations in genes critical for homologous recombination repair [2].
Methylation Analysis	GM-seq (Genomic Methylation sequencing) [1]	Promoter hypermethylation (e.g., of BRCA1 or RAD51C) [1] [2]	Detects epigenetic silencing of HRR genes; TET enzyme-based conversion allows

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			simultaneous genetic and methylation profiling [1].
Functional Assays	RAD51 foci formation, ASHRA (Assay for Site-Specific HR Activity) [4] [3]	Nuclear RAD51 foci, HR repair efficiency [4] [3]	Directly measures the cellular capacity to perform homologous recombination, often in real-time [4].

The following diagram illustrates the logical relationship between the causes of HRD, the consequent genomic instability, and the resulting biomarkers that these methods detect.



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Experimental Protocols for Key Assays

For your guide, here are detailed methodologies for two advanced assays mentioned in the search results: one for methylation analysis and one for functional HR activity measurement.

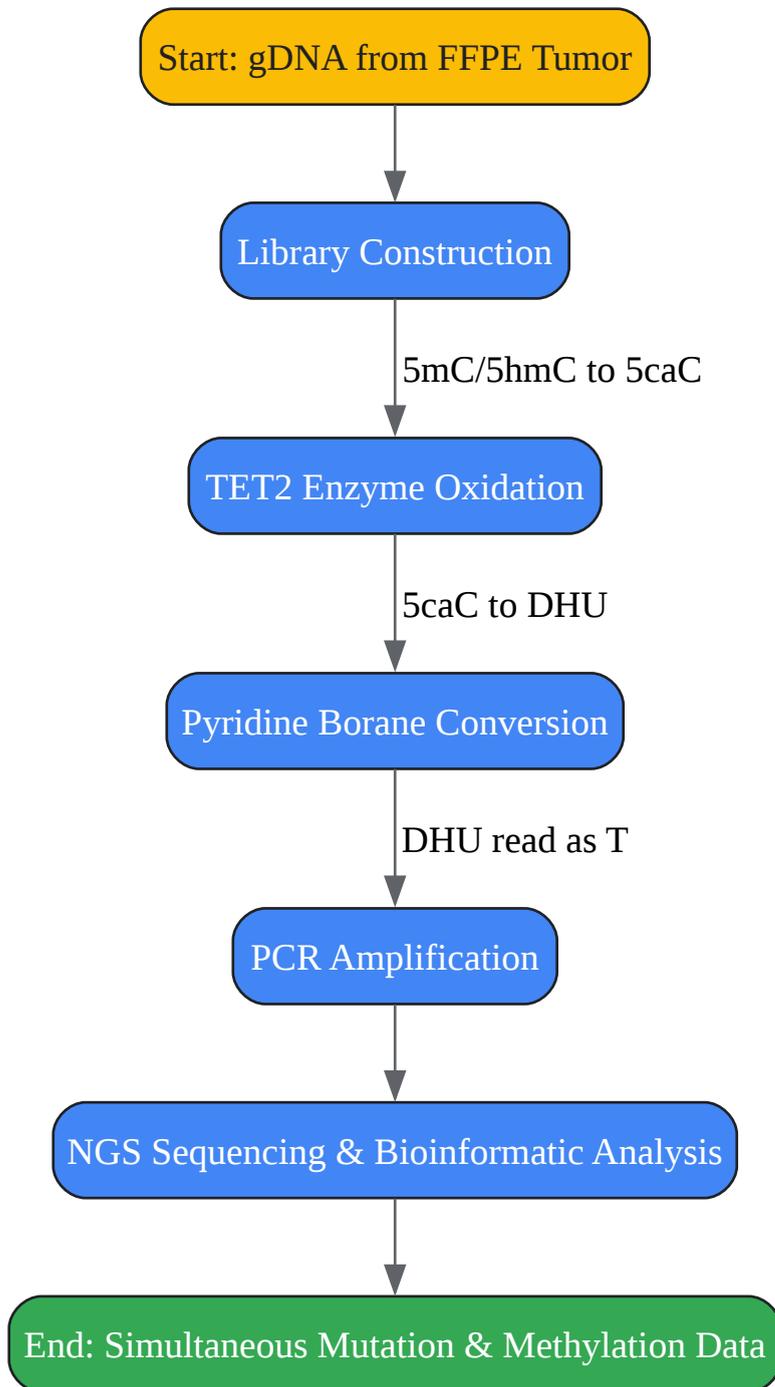
- **GM-seq (Genomic Methylation Sequencing) Pipeline [1]**

- **Objective:** Simultaneous identification of methylated modifications and genetic variations from tumor samples.
- **Workflow:**
 - **Library Preparation:** Genomic DNA is used to construct sequencing libraries.
 - **TET2 Oxidation:** 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are oxidized to 5-carboxycytosine (5caC) using TET2 enzyme.
 - **Chemical Conversion:** 5caC is converted to dihydrouracil (DHU) using a reducing agent (pyridine borane).
 - **PCR Amplification:** During PCR, DHU is read as thymine (T), thereby converting methylation information into a sequence difference.
 - **Sequencing & Analysis:** Whole-genome sequencing is performed. Analysis reveals methylation status (as T reads at converted CpG sites) alongside native genetic sequences for mutation detection.

- **ASHRA (Assay for Site-Specific HR Activity) [4]**

- **Objective:** Quantitative evaluation of homologous recombination activity in various samples, including tumor tissues.
- **Workflow:**
 - **Induce DSB:** A plasmid expressing Cas9 and a guide RNA is transfected into cells to create a specific double-strand break at a defined genomic locus (e.g., the β -actin gene).
 - **Provide HR Template:** A donor repair vector containing a marker sequence (e.g., part of the GFP gene) with homology arms is co-transfected.
 - **HR Repair:** If the cell's HR machinery is proficient, it will use the donor vector to repair the break, integrating the marker sequence into the genome.
 - **Quantify HR:** Genomic DNA is harvested, and real-time PCR with specific primers is used to quantify the relative amount of the knock-in allele (HR product) versus a reference allele.

The experimental workflow for the GM-seq pipeline, which enables concurrent methylation and genetic analysis, can be visualized as follows:



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Clinical Context and Indirect Evidence for Pamiparib

While head-to-head assay data is lacking, the search results provide important context for **pamiparib**'s use and the significance of HRD testing.

- **Pamiparib's Approved Status:** **Pamiparib** is one of four PARP inhibitors approved in China for the maintenance treatment of ovarian cancer [1].
- **Relevance of HRD Etiology:** A 2025 study highlighted that the **underlying cause of HRD significantly impacts PARP inhibitor efficacy**. Patients with BRCA1/2 loss of heterozygosity had the best progression-free survival (PFS), followed by those with BRCA1 methylation, while patients with HRD of unknown etiology had the worst outcomes [1]. This underscores the value of a detailed biomarker analysis, as planned with **pamiparib**.
- **Application in Clinical Trials:** The design of the **BRIGHT trial** directly links **pamiparib** to biomarker-driven therapy. This phase II trial assigns patients with platinum-resistant recurrent ovarian cancer to different treatment arms based on their BRCA1/2 mutation status and CD8+ tumor-infiltrating lymphocyte count [5].

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